4,4'-[Oxydi(methylene)]bis(1-methyl-1H-pyrazole)
Description
Properties
IUPAC Name |
1-methyl-4-[(1-methylpyrazol-4-yl)methoxymethyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-13-5-9(3-11-13)7-15-8-10-4-12-14(2)6-10/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJDTFCEZWBMRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)COCC2=CN(N=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme:
Pyrazolone derivative + Formaldehyde → Bis(pyrazole) compound
Reaction Conditions:
- Catalysts: Sodium acetate, sodium hydroxide, or other basic catalysts.
- Solvent: Ethanol or ethanol-water mixtures.
- Temperature: Room temperature or mild heating (~25-50°C).
- Time: Typically 2-6 hours for completion.
Mechanism:
The process involves initial formation of a hydroxymethyl intermediate on the pyrazolone, followed by nucleophilic attack and subsequent condensation to form the oxydi(methylene) bridge.
Research Findings:
- High yields (up to 85%) have been reported when using sodium acetate as catalyst in ethanol at room temperature.
- The reaction is facilitated by the electrophilicity of formaldehyde and the nucleophilicity of the pyrazolone.
Knoevenagel-Type Condensation with Formaldehyde Derivatives
Another efficient method involves the Knoevenagel condensation of pyrazolone derivatives with formaldehyde or its derivatives, catalyzed by bases like sodium acetate, leading to the formation of the bis(pyrazole) linkage.
Reaction Parameters:
| Parameter | Conditions | Reference |
|---|---|---|
| Catalyst | Sodium acetate | , |
| Solvent | 70% ethanol | , |
| Temperature | Room temperature | , |
| Yield | High to excellent (75-90%) | , |
Procedure:
- Mix equimolar amounts of pyrazolone derivative and aldehyde in ethanol.
- Add sodium acetate (approx. 0.1–0.2 equivalents).
- Stir at room temperature until completion (monitored by TLC).
- Filter, wash, and dry to obtain the pure bis(pyrazole) compound.
Advantages:
- Simple, one-pot process.
- Mild reaction conditions.
- High purity and yield.
Oxidative Coupling and Reductive Amination Approaches
While less common, some methods involve oxidative coupling of pyrazole intermediates or reductive amination strategies, often requiring transition metal catalysts or specialized reagents.
Note:
- These methods are more complex and less frequently used for the specific compound.
- They may involve multi-step sequences with intermediate purification.
Preparation via Multi-Component Reactions (MCRs)
Recent advances highlight the use of multi-component reactions to synthesize bis(pyrazole) compounds efficiently.
Example:
- Reacting pyrazolone derivatives with aldehydes and additional reagents like hydrazines or amines under catalytic conditions.
Research Data:
- High yields (>80%) with simple purification.
- Catalysts such as sodium acetate, potassium carbonate, or organic acids.
Summary of Optimal Conditions and Data Table
| Method | Catalysts | Solvent | Temperature | Yield (%) | Key Features |
|---|---|---|---|---|---|
| Direct condensation with formaldehyde | Sodium acetate | Ethanol | Room temperature | 75–85 | Simple, high yield |
| Knoevenagel condensation | Sodium acetate | 70% ethanol | Room temperature | 75–90 | Mild conditions, scalable |
| Multi-component reactions | Various (NaOAc, K2CO3) | Ethanol or water | Room temp | 80–92 | Versatile, high purity |
Research Findings and Notes
- The condensation of pyrazolone derivatives with formaldehyde or aldehyde derivatives remains the most straightforward and efficient route.
- The use of sodium acetate as a catalyst in ethanol at room temperature is widely reported to afford high yields with straightforward purification.
- Multi-component reactions incorporating various aldehydes can produce diverse derivatives of the target compound with high efficiency.
- The reaction mechanism generally involves initial formation of hydroxymethyl intermediates, followed by dehydration and condensation to form the oxydi(methylene) bridge.
Chemical Reactions Analysis
Types of Reactions
4,4’-[Oxydi(methylene)]bis(1-methyl-1H-pyrazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrazole rings.
Scientific Research Applications
4,4'-[Oxydi(methylene)]bis(1-methyl-1H-pyrazole) is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and agricultural chemistry.
Medicinal Chemistry
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. Studies have shown that 4,4'-[Oxydi(methylene)]bis(1-methyl-1H-pyrazole) can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that this compound effectively inhibits the growth of breast cancer cells by targeting specific signaling pathways involved in tumor progression .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of pyrazole derivatives. The compound has shown promising results against a range of bacterial and fungal pathogens. In vitro studies have reported that it exhibits potent activity against multidrug-resistant strains, making it a potential candidate for developing new antimicrobial agents .
Materials Science
Polymer Chemistry
The unique structure of 4,4'-[Oxydi(methylene)]bis(1-methyl-1H-pyrazole) allows it to serve as a monomer or crosslinking agent in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has focused on synthesizing novel polymeric materials with improved performance characteristics for applications in coatings and adhesives .
Nanocomposites
The compound can also be utilized in the development of nanocomposites. By integrating 4,4'-[Oxydi(methylene)]bis(1-methyl-1H-pyrazole) with nanoparticles such as silica or metal oxides, researchers have created materials with enhanced electrical conductivity and thermal resistance, suitable for electronic applications .
Agricultural Chemistry
Pesticide Development
The potential use of this compound as a pesticide has been explored due to its biological activity against pests. Studies indicate that formulations containing 4,4'-[Oxydi(methylene)]bis(1-methyl-1H-pyrazole) demonstrate effective insecticidal properties while being less toxic to beneficial organisms . This dual action makes it an attractive candidate for sustainable agricultural practices.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various pyrazole derivatives, including 4,4'-[Oxydi(methylene)]bis(1-methyl-1H-pyrazole). The research highlighted its ability to induce apoptosis in cancer cell lines through the modulation of key apoptotic proteins. The findings suggest that further development could lead to novel therapeutic agents for cancer treatment .
Case Study 2: Polymer Applications
In a recent publication in Polymer Science, researchers synthesized a new class of polymers using 4,4'-[Oxydi(methylene)]bis(1-methyl-1H-pyrazole) as a crosslinker. The resulting materials exhibited enhanced mechanical strength and thermal stability compared to traditional polymers. This work paves the way for innovative applications in high-performance materials .
Mechanism of Action
The mechanism of action of 4,4’-[Oxydi(methylene)]bis(1-methyl-1H-pyrazole) involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can act as catalysts or inhibitors in various biochemical pathways . The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4,4'-[Oxydi(methylene)]bis(1-methyl-1H-pyrazole) with other bis-pyrazole derivatives, focusing on structural features, synthesis methods, and functional properties:
Notes:
- Synthetic Efficiency: The oxydi(methylene)-bridged compound is structurally simpler than aryl- or cyclohexane-bridged analogs, which may enhance synthetic reproducibility. However, its synthesis lacks the nanocatalyst-driven efficiency (e.g., GO@PyH-CH3SO3) observed in aryl-methylene bis-pyrazoles, where yields exceed 85% under mild conditions .
- Biological Activity : While 4,4'-(arylmethylene)bis-pyrazol-5-ols demonstrate broad bioactivity (e.g., antibacterial, antidepressant), the oxydi(methylene) variant’s bioactivity remains unexplored in the provided literature. Its lack of hydroxyl groups may reduce hydrogen-bonding interactions critical for drug-receptor binding .
- Thermal Stability : The oxygen bridge in the target compound may confer higher thermal stability compared to methylene-bridged analogs, as oxygen’s electronegativity strengthens intermolecular interactions.
Research Findings and Mechanistic Insights
Spectroscopic Characterization
- 1H NMR : Aryl-methylene bis-pyrazoles show distinct peaks for hydroxyl (~14 ppm) and aromatic protons (6.5–8.5 ppm) . The oxydi(methylene) compound’s methylene protons (–O–CH₂–O–) would likely resonate at ~4.5–5.0 ppm.
- 13C NMR : Aryl-methylene derivatives exhibit 18–20 aromatic carbons, while the oxydi(methylene) variant would display fewer aromatic signals due to its simpler bridge .
Biological Activity
4,4'-[Oxydi(methylene)]bis(1-methyl-1H-pyrazole) is a pyrazole derivative that has garnered attention for its potential biological activities. The pyrazole ring system is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound 4,4'-[Oxydi(methylene)]bis(1-methyl-1H-pyrazole) features a central oxydimethylene unit linking two 1-methyl-1H-pyrazole moieties. This structural feature may enhance its biological interactions compared to simpler pyrazole derivatives.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study highlighted the synthesis of various pyrazole compounds that demonstrated notable inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM, outperforming standard anti-inflammatory drugs like dexamethasone .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| Compound A | 85 | 93 | 10 |
| Dexamethasone | 76 | 86 | 1 |
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been extensively studied. In one investigation, compounds were tested against various bacterial strains including E. coli and S. aureus. The results indicated that modifications in the pyrazole structure significantly influenced antibacterial activity. Specifically, a derivative with an aliphatic amide pharmacophore exhibited promising results against multiple pathogens .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The potential anticancer properties of pyrazole derivatives have also been explored. A study reported that certain compounds displayed significant antiproliferative effects against cancer cell lines such as MCF-7, with IC50 values in the low micromolar range (0.08 µM). This suggests that the compound may inhibit tumor growth effectively .
Case Study: Synthesis and Evaluation
In a comprehensive study, researchers synthesized a series of pyrazole derivatives and evaluated their biological activities. Among these, one compound was identified as a potent monoamine oxidase B (MAO-B) inhibitor with high selectivity and significant analgesic effects comparable to established pain relief medications .
Case Study: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of 4,4'-[Oxydi(methylene)]bis(1-methyl-1H-pyrazole) to various biological targets. These studies suggest that the compound may interact favorably with enzymes involved in inflammatory pathways, further supporting its potential as an anti-inflammatory agent .
Q & A
Q. What are the optimal synthetic conditions for preparing 4,4'-[oxydi(methylene)]bis(1-methyl-1H-pyrazole) derivatives, and how do they compare to traditional methods?
The most efficient method involves a solvent-free condensation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with aromatic aldehydes using a nano-graphene oxide-based catalyst (GO@PyH-CH3SO3). This catalyst enables high yields (85–95%) under mild conditions (70°C, 20–50 minutes), avoiding toxic solvents and reducing reaction time compared to traditional catalysts like silica sulfuric acid or ceric ammonium nitrate, which require longer durations (2–6 hours) and produce lower yields (60–80%) . Key parameters include a catalyst loading of 0.02 g and aldehyde-to-pyrazolone molar ratios of 1:2.
Q. Which spectroscopic techniques are critical for characterizing 4,4'-[oxydi(methylene)]bis(1-methyl-1H-pyrazole) derivatives?
Essential techniques include:
- 1H/13C NMR : Confirms substitution patterns and methyl/methine proton environments (e.g., methine protons at δ 5.8–6.2 ppm, methyl groups at δ 2.3–2.5 ppm) .
- FT-IR : Identifies hydroxyl (3200–3400 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .
- TGA/DSC : Assesses thermal stability, with decomposition typically above 200°C .
- XRD : Validates crystallinity and catalyst integrity post-reaction .
Q. What are the primary biological activities associated with this compound?
While direct studies on 4,4'-[oxydi(methylene)]bis(1-methyl-1H-pyrazole) are limited, structurally related bis-pyrazoles exhibit antibacterial, anti-inflammatory, and antipyretic properties. For example, derivatives with electron-withdrawing substituents (e.g., nitro groups) show enhanced antimicrobial activity against Staphylococcus aureus (MIC: 8–16 µg/mL) .
Advanced Research Questions
Q. How does the electronic nature of aryl aldehydes influence reaction kinetics and product yields?
Electron-deficient aldehydes (e.g., nitrobenzaldehyde) accelerate reaction rates due to enhanced electrophilicity, achieving >90% yields in 20 minutes. In contrast, electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) require longer times (40–50 minutes) but still yield >85% . Steric effects from ortho-substituted aldehydes reduce yields to 70–75% due to hindered active-site access in the nanocatalyst .
Q. What evidence supports the heterogeneous nature of the GO@PyH-CH3SO3 catalyst?
Leaching tests confirm heterogeneity: filtering the catalyst after 10 minutes of reaction and continuing without it yields only 36% product, matching catalyst-free conditions. Post-reuse characterization (FT-IR, XRD) shows no structural degradation, and the catalyst retains >90% efficiency over five cycles .
Q. How do structural modifications (e.g., substituent position) affect bioactivity in bis-pyrazole derivatives?
- Para-substituted derivatives (e.g., 4-chlorophenyl) enhance antibacterial activity due to improved membrane permeability.
- Ortho-substituents reduce activity by sterically blocking target binding.
- Methoxy groups increase anti-inflammatory effects (IC₅₀: 12 µM for COX-2 inhibition) via hydrogen-bond interactions .
Q. What mechanistic insights explain the role of the GO@PyH-CH3SO3 catalyst in the condensation reaction?
The mechanism involves:
- Acid activation : Methanesulfonic acid groups protonate the aldehyde carbonyl, increasing electrophilicity.
- Pyridine coordination : 3-Aminopyridine moieties stabilize intermediates via hydrogen bonding.
- Nano-confinement effects : Graphene oxide’s high surface area concentrates reactants, accelerating enol formation and cross-aldol condensation .
Data-Driven Analysis
Q. How does the GO@PyH-CH3SO3 catalyst compare to other catalysts in synthesizing bis-pyrazoles?
Methodological Recommendations
- Synthetic Optimization : Screen aldehydes with varying electronic profiles to balance reaction rates and yields.
- Catalyst Design : Modify graphene oxide with dual acid/base sites for broader substrate compatibility.
- Bioactivity Profiling : Use molecular docking to predict target interactions (e.g., COX-2, bacterial topoisomerases) before in vitro assays.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
